(2S)-2-Methylpiperazine hydrochloride

Fluoroquinolone antibiotics Chiral drug synthesis Enantioselective antibacterial activity

(2S)-2-Methylpiperazine hydrochloride (CAS 75336-85-5) is the hydrochloride salt of the (S)-enantiomer of 2-methylpiperazine, a chiral six-membered heterocyclic diamine bearing a single methyl substituent at the 2-position in the S-configuration. The free base (CAS 74879-18-8) has a molecular weight of 100.16 g·mol⁻¹, a melting point of 91–93 °C, and a specific optical rotation of [α]²⁰/D +6.8° (c = 1, EtOH).

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
Cat. No. B12287954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Methylpiperazine hydrochloride
Molecular FormulaC5H13ClN2
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESCC1CNCCN1.Cl
InChIInChI=1S/C5H12N2.ClH/c1-5-4-6-2-3-7-5;/h5-7H,2-4H2,1H3;1H
InChIKeyHDJSDBRVZJYCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Methylpiperazine Hydrochloride – Chiral Piperazine Building Block for Enantioselective Synthesis


(2S)-2-Methylpiperazine hydrochloride (CAS 75336-85-5) is the hydrochloride salt of the (S)-enantiomer of 2-methylpiperazine, a chiral six-membered heterocyclic diamine bearing a single methyl substituent at the 2-position in the S-configuration [1]. The free base (CAS 74879-18-8) has a molecular weight of 100.16 g·mol⁻¹, a melting point of 91–93 °C, and a specific optical rotation of [α]²⁰/D +6.8° (c = 1, EtOH) . Conversion to the hydrochloride salt (MW 136.62 g·mol⁻¹) markedly enhances aqueous solubility relative to the hygroscopic free base, facilitating its use as a chiral intermediate in aqueous reaction media and salt-exchange protocols . The compound is a key synthon in the manufacture of enantiopure fluoroquinolone antibiotics and CNS-targeted small molecules, where the defined (S)-stereochemistry at C2 is a critical determinant of biological activity [1].

Why Racemic 2-Methylpiperazine or the (R)-Enantiomer Cannot Substitute for (2S)-2-Methylpiperazine Hydrochloride


The 2-methylpiperazine scaffold contains a single stereogenic center at C2, giving rise to (S)- and (R)-enantiomers that are not interchangeable in chiral drug synthesis or target engagement. In the quinolone antibiotic series, the (S)-configured 2-methylpiperazine derived synthon produces antibacterial agents that differ 2- to 64-fold in potency from their (R)-counterparts against approximately 52% of bacterial strains tested [1]. In the CCR5 antagonist class, the (S)-configuration is an absolute pharmacophore requirement – replacement with the (R)-enantiomer or des-methyl analog abolishes receptor affinity [2]. More recently, the (2S)- vs. (2R)-methyl substitution on aryl piperazinium compounds was shown to confer opposite receptor selectivity profiles at nicotinic acetylcholine receptors, with the (2S)-isomer preferentially activating α9* subtypes while the (2R)-isomer favors α7 [3]. These stereochemistry-dependent pharmacological divergences mean that procurement of the racemate or the incorrect enantiomer introduces uncontrolled variables that compromise both biological assay reproducibility and downstream intellectual property position.

Quantitative Differentiation Evidence for (2S)-2-Methylpiperazine Hydrochloride vs. (R)-Enantiomer and Racemate


Enantioselective Antibacterial Potency: 2- to 64-Fold Differences Between (S)- and (R)-Derived Quinolones Across 52% of Tested Strains

In a systematic study, a series of (R)- and (S)-7-(3-methylpiperazin-1-yl)quinolone derivatives were synthesized from enantiopure (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate synthons and tested against 14 bacterial strains. While macroscopic differences were not observed in pooled in vitro antibacterial data, a 2- to 64-fold potency difference between the (R)- and (S)-derived quinolone enantiomers was observed in approximately 52% of individual strain–compound pairings [1]. This demonstrates that the stereochemistry of the 2-methylpiperazine starting material directly propagates into clinically meaningful antibacterial potency differences in the final quinolone drug substance.

Fluoroquinolone antibiotics Chiral drug synthesis Enantioselective antibacterial activity

Absolute Stereochemical Requirement for CCR5 Antagonist Activity: 2(S)-Methylpiperazine as an Essential Pharmacophore

Tagat et al. conducted a systematic structure–activity relationship study of piperidino-piperazine CCR5 antagonists. The investigation established that the 2(S)-methyl substituent on the piperazine ring is essential for CCR5 receptor affinity in the CCR5-RANTES binding assay. Compounds lacking this specific stereochemistry or bearing the (R)-configuration lost the ability to engage CCR5 [1]. This pharmacophore requirement was subsequently exploited in the development of vicriviroc (SCH 417690), a clinical-stage CCR5 antagonist that retains the (S)-configured 2-methylpiperazine motif as a core structural element [2].

CCR5 antagonists HIV-1 entry inhibitors Pharmacophore stereochemistry

Enantioselective Nicotinic Receptor Subtype Activation: (2S)-Isomer Favors α9*, (2R)-Isomer Favors α7

Papke et al. (2025) evaluated the 2-methyl stereoisomers of PA-EMPP at human α7, α9, and α9α10 nicotinic acetylcholine receptors expressed in Xenopus oocytes. Full concentration–response curves revealed a pronounced enantioselective divergence: the (2S)-isomer (GAT2735) activated α9 receptors with an I_max of 0.670 ± 0.02 (relative to ACh = 1.00), approximately 12-fold greater than the (2R)-isomer (GAT2734) which showed an I_max of only 0.052 ± 0.013. Conversely, the (2R)-isomer produced a stronger α7 response (I_max 0.55 ± 0.02) than the (2S)-isomer (I_max 0.24 ± 0.004). The (2S)-PA-diMPP analog, bearing a quaternized dimethylammonium group, retained α7 activity (I_max 0.397) while nearly abolishing α9* agonist activity (I_max 0.04), further confirming that the 2S stereochemistry at the piperazine ring is a key determinant of receptor subtype selectivity [1].

Nicotinic acetylcholine receptors α9 nAChR α7 nAChR Chiral pharmacology

Chiral Identity Verification: Optical Rotation as an Unambiguous QC Discriminator Between (S)- and (R)-Enantiomers

The (S)- and (R)-enantiomers of 2-methylpiperazine exhibit mutually opposite and quantitatively distinct specific rotation values, providing an unambiguous, instrument-based identity and purity check. The (S)-(+)-2-methylpiperazine free base shows [α]²⁰/D +6.8° (c = 1, EtOH) or +13.5° (c = 1, toluene) , with commercial optical purity specifications reaching ≥99.0% ee by GC on a chiral column . The (R)-enantiomer displays [α]²⁰/D −17.0° ± 0.5° (c = 5, benzene) or −15° to −21° (c = 1, toluene) . These values allow any laboratory with a polarimeter to verify enantiomeric identity and detect racemization or cross-contamination prior to use in stereospecific synthesis.

Chiral purity Optical rotation Enantiomeric excess Quality control

Hydrochloride Salt Solubility Advantage Over Free Base for Aqueous Reaction Media

The free base (S)-2-methylpiperazine is hygroscopic and air-sensitive, with a water solubility of approximately 78 g/100 mL (25 °C) . While this is relatively high for a cyclic diamine, the hydrochloride salt form (CAS 75336-85-5) further improves aqueous solubility and eliminates the handling complications associated with the hygroscopic, alkaline free base (pH 11–12 at 50 g/L in water) . The salt form also provides better long-term storage stability and easier gravimetric dispensing for quantitative reactions. The pKa values of 2-methylpiperazine (pK₁ = 5.62, pK₂ = 9.60 at 25 °C) [1] indicate that at physiological or mildly acidic pH, the compound will be predominantly protonated, making the hydrochloride salt the most convenient form for direct use in aqueous biological assays and salt-metathesis synthetic steps.

Aqueous solubility Salt formulation Hydrochloride salt Reaction medium compatibility

High-Value Application Scenarios for (2S)-2-Methylpiperazine Hydrochloride Based on Established Differentiation Evidence


Synthesis of Enantiopure Fluoroquinolone Antibiotics (Levofloxacin, Caderofloxacin, and Related Agents)

The established 2- to 64-fold potency advantage of (S)-configured 2-methylpiperazine-derived quinolones over their (R)-counterparts [1] directly justifies the exclusive use of (2S)-2-methylpiperazine hydrochloride in the manufacture of levofloxacin (the (S)-enantiomer of ofloxacin), caderofloxacin lactate, and other chiral fluoroquinolones. The hydrochloride salt enables direct coupling in polar aprotic solvents without a separate neutralization step, streamlining process chemistry in cGMP antibiotic manufacturing . The optical rotation QC checkpoint ([α]²⁰/D +6.8°) provides incoming material identity verification compatible with pharmacopoeial monograph requirements .

CCR5 Antagonist Drug Discovery and Lead Optimization for HIV-1 Entry Inhibition

The absolute requirement of the (S)-configuration at the 2-methylpiperazine motif for CCR5 receptor engagement [1] makes (2S)-2-methylpiperazine hydrochloride an essential building block for any medicinal chemistry program targeting the CCR5 entry pathway. The hydrochloride salt solubility advantage over the free base simplifies parallel synthesis workflows and high-throughput chemistry protocols by eliminating free base handling issues and ensuring consistent stoichiometry in amide coupling and reductive amination steps .

Subtype-Selective Nicotinic Receptor Ligand Design (α9* vs. α7 nAChR)

The demonstration that (2S)- and (2R)-2-methylpiperazine isomers confer opposite nicotinic receptor subtype selectivity – with the (2S)-isomer favoring α9* activation (I_max 0.670 vs. 0.052 for 2R) and the (2R)-isomer favoring α7 activation (I_max 0.55 vs. 0.24 for 2S) [1] – positions (2S)-2-methylpiperazine hydrochloride as the mandatory chiral input for any α9*-selective ligand program. This includes development of cholinergic anti-inflammatory agents targeting the ATP-dependent IL-1β release pathway in monocytes, where α9* receptor engagement is therapeutically relevant [1].

Chiral Crystallography and Noncentrosymmetric Material Design

Single enantiomer (2S)-2-methylpiperazine eliminates the crystallographic disorder and centrosymmetric packing inherent to racemic 2-methylpiperazine, enabling the rational design of noncentrosymmetric crystal lattices required for second-harmonic generation (SHG), piezoelectric, and ferroelectric materials [1]. The hydrochloride salt offers an alternative counterion that may facilitate co-crystallization screening with sulfonate, carboxylate, and metal-halide frameworks where the free base's basicity (pK₂ 9.60) could interfere with framework assembly .

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